Dinaphthalen-1-ylarsinous bromide
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Overview
Description
Dinaphthalen-1-ylarsinous bromide is an organoarsenic compound characterized by the presence of two naphthalene rings attached to an arsenic atom, which is further bonded to a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of naphthalene with bromine in the presence of a catalyst to form bromonaphthalene . This intermediate is then reacted with an arsenic-containing reagent under controlled conditions to yield dinaphthalen-1-ylarsinous bromide.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using hydrobromic acid and hydrogen peroxide . The reaction is carried out in a four-neck flask equipped with a stirrer, condenser, and thermometer, ensuring precise control over reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Dinaphthalen-1-ylarsinous bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.
Reduction: Reduction reactions can convert it back to lower oxidation state arsenic compounds.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atom in the presence of a suitable catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce various organoarsenic derivatives.
Scientific Research Applications
Dinaphthalen-1-ylarsinous bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical tool.
Medicine: Research explores its potential use in developing therapeutic agents, particularly in targeting specific molecular pathways.
Industry: It is utilized in the production of advanced materials and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of dinaphthalen-1-ylarsinous bromide involves its interaction with molecular targets, primarily through the arsenic atom. The compound can form covalent bonds with thiol groups in proteins, affecting their function and activity. This interaction can disrupt cellular processes and is being investigated for its potential therapeutic applications .
Comparison with Similar Compounds
- Triphenylarsine
- Diphenylarsinic acid
- Arsenic trioxide
Properties
CAS No. |
6625-33-8 |
---|---|
Molecular Formula |
C20H14AsBr |
Molecular Weight |
409.1 g/mol |
IUPAC Name |
bromo(dinaphthalen-1-yl)arsane |
InChI |
InChI=1S/C20H14AsBr/c22-21(19-13-5-9-15-7-1-3-11-17(15)19)20-14-6-10-16-8-2-4-12-18(16)20/h1-14H |
InChI Key |
BWGRHLBJLOREDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2[As](C3=CC=CC4=CC=CC=C43)Br |
Origin of Product |
United States |
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